molecular formula C8H22Cl2N2O B1382955 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride CAS No. 1803580-90-6

2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride

Cat. No.: B1382955
CAS No.: 1803580-90-6
M. Wt: 233.18 g/mol
InChI Key: JHMGKCDILDSRHT-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H20N2O.2HCl. It is a derivative of ethanolamine and is characterized by the presence of both amino and hydroxyl functional groups. This compound is often used in various chemical and biological applications due to its unique properties.

Scientific Research Applications

2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals[][3].

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride typically involves the reaction of ethanolamine with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation techniques. The final product is obtained as a white crystalline solid with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. Its amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 2-[(2-Aminoethyl)(methyl)amino]ethan-1-ol dihydrochloride
  • 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol dihydrochloride
  • 2-[(2-Aminoethyl)(propyl)amino]ethan-1-ol dihydrochloride

Comparison: 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride is unique due to its butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the hydrophobicity of the compound, affecting its solubility and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[2-aminoethyl(butyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O.2ClH/c1-2-3-5-10(6-4-9)7-8-11;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGKCDILDSRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCN)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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